1-Methylindole-3-acetonitrile
Overview
Description
1-Methylindole-3-acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Scientific Research Applications
1-Methylindole-3-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindole-3-acetonitrile can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with acetonitrile in the presence of a base. The reaction typically requires reflux conditions and a suitable solvent such as toluene or acetonitrile .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylindole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Mechanism of Action
The mechanism of action of 1-methylindole-3-acetonitrile involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Indole-3-acetonitrile: Lacks the methyl group at the 1-position, leading to different chemical and biological properties.
1-Methylindole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, resulting in distinct reactivity and applications.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group, differing significantly in biological function.
Uniqueness: 1-Methylindole-3-acetonitrile is unique due to the presence of both the methyl group at the 1-position and the nitrile group at the 3-position. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAXZZYQEUESTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442994 | |
Record name | 1-Methylindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51584-17-9 | |
Record name | 1-Methylindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-1H-indol-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-inflammatory mechanisms of hydroxylated 1-Methylindole-3-acetonitrile derivatives?
A: Research suggests that hydroxylated derivatives of this compound, specifically 7-hydroxyl-1-methylindole-3-acetonitrile, exhibit anti-inflammatory effects by targeting macrophages. This compound is believed to destabilize mPGES-1 mRNA and suppress NF-κB activation, both crucial components of the inflammatory response pathway. []
Q2: Could hydroxylated this compound derivatives be beneficial in treating inflammatory bowel disease (IBD)?
A: Preliminary research indicates that 7-hydroxyl-1-methylindole-3-acetonitrile shows promise in alleviating intestinal mucosal damage associated with inflammation in a mouse model of colitis induced by dextran sulfate sodium (DSS). [] While further research is necessary, these findings suggest potential therapeutic applications for IBD.
Q3: Are there any protective effects of hydroxylated this compound derivatives against chemotherapy-induced side effects?
A: Studies indicate that 6-hydroxy-1-methylindole-3-acetonitrile might offer protection against cisplatin-induced oxidative nephrotoxicity, a common side effect of cisplatin chemotherapy. This protective effect is suggested to occur through the modulation of Nrf2 activity. [] Further research is needed to confirm these findings and explore potential clinical applications.
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